Sodium naphthalen-1-yl phosphate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

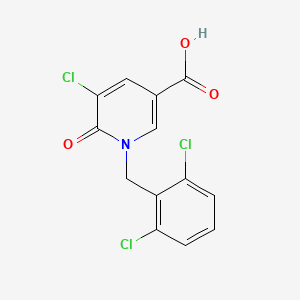

Sodium naphthalen-1-yl phosphate hydrate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used as a flame retardant for various materials such as plastics, textiles, and construction materials .

Molecular Structure Analysis

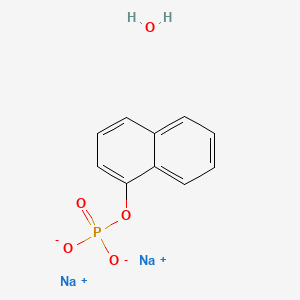

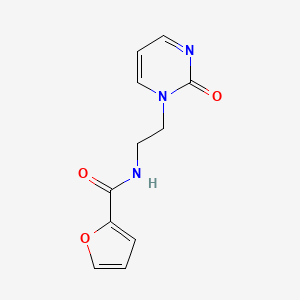

The molecular formula of Sodium naphthalen-1-yl phosphate hydrate is C10H7Na2O4P . Its hydrated form contains variable amounts of water molecules, which affects its physical properties and applications .Chemical Reactions Analysis

Sodium naphthalen-1-yl phosphate hydrate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical And Chemical Properties Analysis

Sodium naphthalen-1-yl phosphate hydrate appears as a solid, white to off-white in color . It has a molecular weight of 288.146. The CAS number is 207569-06-0 .Scientific Research Applications

Biochemical Assay Reagent

“Sodium naphthalen-1-yl phosphate hydrate” is widely used as a biochemical assay reagent . It serves as a biological material or organic compound for life science-related research . This compound is integral in various biochemical assays where it may act as a substrate or inhibitor in enzymatic reactions.

Organic Chemical Synthesis Intermediate

This compound is utilized as an intermediate in organic chemical synthesis . Its role is crucial in the synthesis of complex organic molecules, serving as a building block in the construction of larger, more complex structures within organic chemistry.

Flame Retardant

Research has explored the use of “1-Naphthenyl phosphate hydrate sodium” as a flame retardant for materials such as plastics, textiles, and construction materials . Its properties help in reducing the flammability of these materials, thereby enhancing safety standards.

Mechanism of Action

Target of Action

Sodium naphthalen-1-yl phosphate hydrate, also known as 1-Naphthyl phosphate disodium salt hydrate, is a non-specific phosphatase inhibitor . It inhibits acid, alkaline, and protein phosphatases . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play a crucial role in cellular communication and signal transduction pathways.

Mode of Action

The compound exerts its inhibitory effect by binding to the active site of phosphatases, thereby preventing these enzymes from performing their function of removing phosphate groups from proteins . This inhibition disrupts the normal functioning of cellular communication and signal transduction pathways, leading to changes in cell behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorylation-dephosphorylation pathway. This pathway is a key regulatory mechanism in cells, controlling a variety of processes including cell cycle progression, differentiation, transformation, and response to external signals. By inhibiting phosphatases, the compound disrupts this pathway, potentially leading to altered cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of Sodium naphthalen-1-yl phosphate hydrate. For instance, its solubility in water suggests that it might be less effective in a non-polar environment. Additionally, it is stable under recommended storage conditions , but extreme temperatures or pH levels could potentially affect its stability or activity.

Safety and Hazards

Future Directions

properties

IUPAC Name |

disodium;naphthalen-1-yl phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2/q;2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJPCVOIUDUWLF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Na2O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium naphthalen-1-yl phosphate hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)

![N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895658.png)

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)